molecular formula C9H12O2 B8074669 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid

3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B8074669
M. Wt: 152.19 g/mol
InChI Key: SOVWIFICKXMWEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[1.1.1]pentane (BCP) derivatives are highly rigid, three-dimensional scaffolds that serve as bioisosteres for alkynes, tert-butyl groups, or para-substituted aromatic rings in drug design . These compounds are increasingly prioritized in pharmaceutical research due to their metabolic stability and ability to improve pharmacokinetic properties. The target compound, 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid, features a cyclopropyl substituent at the 3-position and a carboxylic acid group at the 1-position.

Properties

IUPAC Name

3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-7(11)9-3-8(4-9,5-9)6-1-2-6/h6H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVWIFICKXMWEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C23CC(C2)(C3)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves a multi-step process starting from commercially available starting materials. One common synthetic route includes the cyclization of a cyclopropylcarboxylic acid derivative to form the bicyclo[11Industrial production methods often involve the use of photochemical reactions and radical or nucleophilic addition across a [1.1.1]propellane .

Chemical Reactions Analysis

3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Bioisosteric Replacement

The bicyclo[1.1.1]pentane framework serves as a nonclassical phenyl ring bioisostere, which is crucial in the design of small molecules that can modulate biological activity without the adverse effects associated with traditional aromatic systems. This feature is particularly relevant in the development of γ-secretase inhibitors, which are important in treating Alzheimer's disease .

Inhibition of Prostaglandin E2 (PGE2) Signaling

Recent studies have identified derivatives of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid as effective inhibitors of PGE2/EP4 signaling pathways, which are implicated in various inflammatory processes and cancer progression. These compounds exhibit promising pharmacological profiles, suggesting potential therapeutic applications in oncology and inflammatory diseases .

Building Block for Complex Molecules

Due to its unique structure, this compound can be utilized as a versatile building block in organic synthesis, enabling the construction of complex molecular architectures that are challenging to achieve using conventional methods. This includes the synthesis of novel pharmaceuticals and agrochemicals.

Case Study 1: Development of γ-Secretase Inhibitors

A notable application of this compound was reported in the development of γ-secretase inhibitors aimed at treating Alzheimer's disease. The bicyclic structure provided enhanced binding affinity and selectivity compared to traditional inhibitors, demonstrating the effectiveness of bioisosteric strategies in drug design .

Case Study 2: Anti-inflammatory Agents

Research has highlighted the potential of derivatives based on this compound to act as anti-inflammatory agents by inhibiting PGE2 signaling pathways. In vitro studies showed that these compounds could reduce pro-inflammatory cytokine production, indicating their potential utility in treating conditions like rheumatoid arthritis and other inflammatory disorders .

Comparative Analysis Table

Property/FeatureThis compoundTraditional Aromatic Compounds
Structural ComplexityHighModerate
Bioisosteric PotentialExcellentLimited
Therapeutic ApplicationsAlzheimer's disease, anti-inflammatoryBroad but less targeted
Synthetic VersatilityHighVariable

Mechanism of Action

The mechanism of action of 3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid involves the modulation of GABA receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system and plays a crucial role in regulating neuronal activity. This compound selectively modulates GABAA receptors, enhancing the activity of the receptor and increasing the inhibitory effect of GABA. Activation of GABAA receptors leads to an increase in chloride ion influx into the neuron, resulting in hyperpolarization and inhibition of neuronal activity. This inhibition is responsible for the anticonvulsant, anxiolytic, and sedative effects observed in animal models.

Comparison with Similar Compounds

3-(Trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 224584-18-3)

  • Molecular Formula : C₇H₇F₃O₂
  • Molecular Weight : 192.13 g/mol
  • Key Properties :
    • The trifluoromethyl (-CF₃) group enhances lipophilicity, improving membrane permeability .
    • Retains the BCP core’s rigidity, making it suitable for replacing hydrophobic aromatic moieties.
  • Applications: Potential use in medicinal chemistry for optimizing drug solubility and metabolic stability .

3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Synthesis : Synthesized via a metal-free homolytic aromatic alkylation protocol, enabling scalable production under mild conditions .
  • Applications :
    • Serves as a building block for bioactive probes in drug discovery .
    • The pyrazine ring introduces hydrogen-bonding capability, enhancing target engagement.

3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 83249-10-9)

  • Molecular Formula : C₈H₁₀O₄
  • Molecular Weight : 170.16 g/mol
  • Synthesis :
    • Prepared via Friedel-Crafts acylation using methoxyacetyl chloride and AlCl₃ .
    • Industrial-scale production (20 t/a) reported in China, highlighting its commercial viability .
  • Applications : Intermediate in synthesizing photoredox-active pharmaceuticals and flow chemistry platforms .

3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid (CAS 83249-02-9)

  • Molecular Formula: C₇H₇NO₂
  • Molecular Weight : 137.14 g/mol
  • Key Properties :
    • High density (1.4 g/cm³) and boiling point (333.9°C), indicating thermal stability .
  • Applications : Industrial-grade availability (99% purity) supports its use in peptide and API synthesis .

3-(4-Methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Synthesis :
    • Prepared via UV-light-mediated radical coupling of 4-iodoanisole with BCP precursors, followed by carboxylation .
  • Applications : Demonstrates versatility in introducing aryl groups for aromatic bioisosterism .

Other Notable Derivatives

  • 3-Amino Derivatives: Chiral amino groups (e.g., 3-[(R)-amino(carboxy)methyl]) enable peptide mimicry .

Biological Activity

3-Cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a bicyclo[1.1.1]pentane core, which is known for its rigidity and unique conformational properties. The cyclopropyl group introduces additional steric effects, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. The carboxylic acid functional group can participate in hydrogen bonding, enhancing binding affinity and specificity towards these targets.

Antitumor Activity

Recent studies have indicated that compounds featuring the bicyclo[1.1.1]pentane motif can act as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune evasion. Inhibition of IDO1 can restore immune responses against tumors, making it a promising target for cancer therapy.

  • Case Study : A compound derived from the bicyclo[1.1.1]pentane scaffold demonstrated an IC50 value of 3.1 nM against HeLa cells, indicating strong antitumor potential .

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in various studies, showing favorable characteristics such as low clearance rates and extended half-lives in vivo, which are crucial for therapeutic efficacy.

  • Research Findings : One study reported that modifications to the bicyclic structure improved metabolic stability and oral bioavailability compared to traditional phenyl-containing compounds .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds.

Compound NameStructureNotable Activity
3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acidStructureModerate IDO1 inhibition
3-phenylbicyclo[1.1.1]pentane-1-carboxylic acidStructureHigh metabolic instability
3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acidStructureEnhanced solubility

This table highlights that while other derivatives may exhibit varying levels of activity or stability, the cyclopropyl variant shows a distinct advantage in terms of metabolic stability and potency against specific targets like IDO1.

Q & A

Q. What are the key structural features and pharmacological significance of 3-cyclopropylbicyclo[1.1.1]pentane-1-carboxylic acid?

The compound combines a bicyclo[1.1.1]pentane scaffold with a cyclopropyl substituent, creating a strained, rigid structure that mimics phenyl groups in drug design. This motif enhances metabolic stability and bioavailability in bioactive molecules, particularly in enzyme inhibitors (e.g., LpPLA2) . The carboxylic acid group enables further functionalization via esterification or amidation, critical for structure-activity relationship (SAR) studies .

Q. What is the standard synthetic route for bicyclo[1.1.1]pentane-1-carboxylic acid derivatives?

A photochemical method involves [1.1.1]propellane as the starting material. Key steps include:

  • Step 1 : Generate [1.1.1]propellane via dehalogenation of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in pentane.
  • Step 2 : React with acetyl chloride to form 1,3-diacetylbicyclo[1.1.1]pentane.
  • Step 3 : Hydrolyze the diketone using NaOH and bromine under controlled conditions to yield the dicarboxylic acid . Modifications (e.g., cyclopropyl introduction) require additional steps like cross-coupling or cyclopropanation .

Q. How should researchers handle safety and stability concerns during synthesis?

  • Handling Precautions : Use inert atmospheres (N₂/Ar) to prevent oxidation of strained intermediates.
  • Thermal Control : Maintain reactions at 0°C during bromine addition to avoid exothermic side reactions .
  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Avoid dust generation due to potential respiratory hazards .

Advanced Research Questions

Q. What strategies exist for functionalizing the bicyclo[1.1.1]pentane core with cyclopropyl groups?

  • Cyclopropanation : Use Simmons-Smith reagents (e.g., Zn/CH₂I₂) or transition-metal-catalyzed methods (e.g., Pd-mediated cross-coupling) to introduce cyclopropyl substituents .
  • Boc Protection : Protect the carboxylic acid with tert-butoxycarbonyl (Boc) groups to direct reactivity to the cyclopropane ring. Deprotection with TFA enables further derivatization .
  • Steric Considerations : Monitor steric hindrance via computational modeling (DFT) to optimize reaction yields .

Q. How can contradictions in synthetic yield data be resolved?

Discrepancies often arise from:

  • Propellane Purity : Impurities in [1.1.1]propellane precursors reduce yields. Validate purity via GC-MS before use .
  • Hydrolysis Conditions : Varying NaOH concentrations (e.g., 1.08 mol vs. 0.5 mol) impact diketone conversion rates. Standardize molar ratios and reaction times .
  • Analytical Validation : Use HPLC with UV/ELSD detection to quantify intermediates, as suppliers like Sigma-Aldrich do not provide analytical data .

Q. What advanced analytical methods are recommended for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm bicyclo[1.1.1]pentane geometry and cyclopropyl integration.
  • X-ray Crystallography : Resolve steric strain and bond angles in crystalline derivatives .
  • HRMS : Validate molecular weight and fragmentation patterns, especially for Boc-protected analogs .
  • IR Spectroscopy : Track carbonyl stretching (1700–1750 cm⁻¹) to confirm carboxylic acid/ester functionalization .

Q. How does the compound’s rigidity influence its pharmacokinetic properties?

  • Metabolic Stability : The bicyclo[1.1.1]pentane scaffold resists cytochrome P450 oxidation, extending half-life in vivo .
  • Solubility : The carboxylic acid group enhances aqueous solubility (logP ~1.5), but cyclopropyl substitution may reduce it. Adjust via salt formation (e.g., sodium or ammonium salts) .
  • Permeability : Rigidity improves membrane permeability in cell-based assays, as shown in LpPLA2 inhibitor studies .

Methodological Challenges and Solutions

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Pitfall 1 : Exothermic reactions during propellane generation. Solution : Use jacketed reactors with controlled cooling (−20°C) .
  • Pitfall 2 : Low yields in cyclopropanation due to steric hindrance. Solution : Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction time .
  • Pitfall 3 : Hydrolysis side products. Solution : Employ phase-transfer catalysts (e.g., TBAB) to enhance NaOH efficiency .

Q. How to address discrepancies between computational predictions and experimental data in SAR studies?

  • Case Example : Predicted binding affinity vs. actual IC₅₀ values in enzyme assays.
  • Resolution :

Re-optimize DFT parameters (e.g., solvent models, basis sets).

Validate docking poses with molecular dynamics simulations.

Synthesize and test analogs with minor structural variations to refine models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.